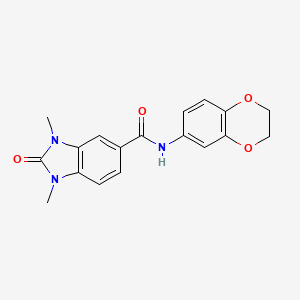![molecular formula C15H15NO2 B5300254 4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)
4-[(3-methylbenzyl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methylbenzyl)oxy]benzamide, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied for its ability to modulate various biological pathways in the body.
作用机制
The mechanism of action of 4-[(3-methylbenzyl)oxy]benzamide is not fully understood, but it is believed to modulate various biological pathways in the body. It has been shown to inhibit the activity of enzymes such as HDAC and PARP, which are involved in DNA repair and cell survival. It also modulates the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of GABA receptor activity, and immunomodulatory effects. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 4-[(3-methylbenzyl)oxy]benzamide in lab experiments include its ability to modulate various biological pathways, its potential therapeutic applications in cancer research, neurology, and immunology, and its anti-inflammatory effects. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential toxicity at high doses.
未来方向
There are several future directions for 4-[(3-methylbenzyl)oxy]benzamide research, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Other future directions include the development of more potent and selective analogs of this compound, the evaluation of its pharmacokinetics and toxicity, and the identification of biomarkers for patient selection and monitoring. Overall, this compound has great potential as a therapeutic agent and warrants further research.
合成方法
4-[(3-methylbenzyl)oxy]benzamide can be synthesized using various methods, including the reaction of 4-hydroxybenzamide with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and yields this compound as a white crystalline solid. Other methods include the reaction of 4-aminobenzamide with 3-methylbenzyl bromide in the presence of a catalyst such as palladium on carbon.
科学研究应用
4-[(3-methylbenzyl)oxy]benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, this compound has been studied for its ability to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. It has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHFNJADPLAZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5300219.png)
![(3S*,4R*)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5300223.png)
![(1-methyl-1H-imidazol-2-yl)[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5300230.png)
![N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(tetrahydrofuran-2-yl)thiophene-2-carboxamide](/img/structure/B5300240.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5300246.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)